2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione
Description
2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione is a heterocyclic compound that contains an oxadiazole ring. Oxadiazole derivatives are known for their broad range of chemical and biological properties, including antibacterial, antitumor, antiviral, and antioxidant activities
Properties
IUPAC Name |
2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-20-17(21-26-13)16-15-10-6-3-7-11-22(15)19(25)23(18(16)24)12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRYDTLXVKVEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione typically involves a multi-step process. One common method includes the condensation of benzyl carbazate with an appropriate aldehyde, followed by oxidative cyclization and rearrangement . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its pharmacological properties, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit notable antibacterial effects. For instance:
- A study demonstrated that derivatives of 1,3,4-oxadiazole showed significant activity against Gram-positive and Gram-negative bacteria . The incorporation of the oxadiazole group in 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione may enhance its antimicrobial potency.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit lipoxygenase activity. This enzyme is crucial in the inflammatory response and targeting it can lead to therapeutic benefits in conditions like arthritis and asthma .
Anticancer Properties
Preliminary studies suggest that pyrimido[1,6-a]azepine derivatives may exhibit anticancer activities. The structural characteristics of this compound could facilitate interactions with cancer cell pathways or enzymes involved in tumor progression .
Synthesis and Structural Studies
The synthesis of this compound involves several steps of chemical reactions leading to the formation of the oxadiazole and pyrimidine rings. The synthetic pathway typically includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Subsequent benzylation to introduce the benzyl group.
- Final modifications to achieve the desired pyrimidine structure.
Case Study 1: Antibacterial Activity
In a study evaluating various oxadiazole derivatives for their antibacterial properties against E. coli and Staphylococcus aureus:
- The synthesized compounds were tested for minimum inhibitory concentration (MIC) values.
- Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics .
Case Study 2: Anti-inflammatory Activity
A pharmacological evaluation investigated the lipoxygenase inhibitory potential of related compounds:
Mechanism of Action
The mechanism of action of 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
1,2,4-oxadiazole derivatives: Known for their anticancer and antibacterial activities.
1,3,4-oxadiazole derivatives: Used in the development of antiviral and anti-inflammatory drugs.
Imidazole derivatives: Possess a broad range of biological activities, including antibacterial and antifungal properties.
The uniqueness of 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione lies in its specific structure, which may confer unique biological activities and chemical properties compared to other oxadiazole derivatives.
Biological Activity
The compound 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione is a member of the pyrimido[1,6-a]azepine family and features a complex structure that includes a benzyl group and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure
The chemical structure can be summarized as follows:
- Core Structure : Pyrimido[1,6-a]azepine
- Substituents : Benzyl and 5-methyl-1,2,4-oxadiazol-3-yl
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
Anticancer Activity
Several studies have documented the anticancer potential of pyrimidine derivatives. For instance:
- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range. For example:
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives are well-documented:
- Compounds containing oxadiazole rings have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:
Other Biological Activities
In addition to anticancer and antimicrobial properties:
- Some derivatives have shown anti-inflammatory and antioxidant activities .
- The mechanism of action often involves the inhibition of specific enzymes or pathways associated with cell proliferation and inflammation.
Case Studies
Several case studies highlight the biological activities of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | Compound A | Anticancer (MCF-7) | 27.3 μM |
| Study 2 | Compound B | Antibacterial (E. coli) | Effective |
| Study 3 | Compound C | Anti-inflammatory | Not specified |
The biological effects of compounds like this compound are often attributed to their ability to interact with cellular targets such as:
- DNA : Inducing strand breaks or inhibiting replication.
- Enzymes : Acting as inhibitors for key metabolic pathways involved in cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
